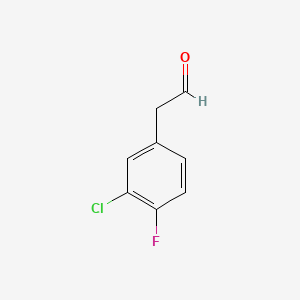

2-(3-Chloro-4-fluorophenyl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chloro-4-fluorophenyl)acetaldehyde is an aromatic aldehyde compound with the molecular formula C8H6ClFO It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenyl)acetaldehyde typically involves the formylation of 3-chloro-4-fluorobenzene derivatives. One common method is the Vilsmeier-Haack reaction, where 3-chloro-4-fluorobenzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(3-chloro-4-fluorophenyl)acetic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(3-chloro-4-fluorophenyl)ethanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2-(3-chloro-4-fluorophenyl)acetic acid.

Reduction: 2-(3-chloro-4-fluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3-Chloro-4-fluorophenyl)acetaldehyde is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)acetaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, potentially affecting enzyme activity and receptor binding.

Comparación Con Compuestos Similares

2-(3-Chloro-4-fluorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

2-(3-Chloro-4-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

3-Chloro-4-fluorobenzaldehyde: Similar structure but without the ethyl group.

Actividad Biológica

2-(3-Chloro-4-fluorophenyl)acetaldehyde is an aromatic aldehyde notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of both chloro and fluoro substituents on the phenyl ring, enhances its reactivity and interaction with biological targets. This article reviews the compound's biological activity, synthesis, and its implications in various fields of research.

The molecular formula of this compound is C9H8ClF. The presence of halogen atoms affects its lipophilicity and reactivity, making it a compound of interest in drug development and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClF |

| Molecular Weight | 188.61 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amines. These intermediates play critical roles in various biochemical pathways, including enzyme-catalyzed reactions. The electron-withdrawing effects of the chloro and fluoro groups can modulate the compound's interaction with enzymes and receptors, potentially influencing their activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally related compounds, revealing significant activity against various cancer cell lines. For instance, compounds containing similar halogen substitutions have demonstrated IC50 values indicating their potency against cancer cells . Although direct data on this compound is sparse, its structural analogs suggest a promising profile for further investigation.

Synthesis and Applications

This compound can be synthesized through several methods involving the chlorination and fluorination of phenolic compounds followed by acetaldehyde formation. Its applications extend to:

- Medicinal Chemistry : As a precursor for synthesizing therapeutic agents targeting neurological and inflammatory diseases.

- Organic Synthesis : Serving as an intermediate in the production of complex organic molecules .

Case Studies

A study explored the synthesis of derivatives from this compound, demonstrating its versatility in creating compounds with enhanced biological activities. These derivatives were evaluated for their enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease .

Table 2: Summary of Biological Activities from Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| 3-Chloro-4-fluorobenzaldehyde | AChE Inhibition | 20.15 ± 0.44 |

| Pyrimidine Derivative | Cytotoxicity | 40.54 (A549), 29.77 (Caco-2) |

| Fluorinated Sulfonamide | Antimicrobial | Active against E. coli |

Propiedades

IUPAC Name |

2-(3-chloro-4-fluorophenyl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHKNLUHANXUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.